molecular formula C14H8Cl2N2O2S2 B2541406 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-41-7

5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole

Cat. No. B2541406
CAS RN: 338398-41-7
M. Wt: 371.25
InChI Key: FYICUJZMVZVTIF-UHFFFAOYSA-N
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Description

The compound “5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a phenyl group (a six-membered carbon ring), a sulfonyl group (which contains sulfur and oxygen), and a 3,4-dichlorophenyl group (another phenyl ring, but with two chlorine atoms attached) .

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Chen et al. (2010) involved the synthesis of thiadiazole derivatives, including compounds similar to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole. These compounds demonstrated some anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).

Reaction with Nitrile in Lewis Acid

Komatsu et al. (1983) explored the formation of thiadiazoles, including 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, by reacting sulfur dichloride with nitriles in the presence of a Lewis acid. This process highlights the compound's relevance in synthetic chemistry (Komatsu et al., 1983).

Anticancer Properties

Gomha et al. (2014) synthesized novel thiadiazole derivatives with a focus on anticancer applications. These compounds, including structures akin to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, showed promising inhibitory effects on breast carcinoma cell lines (Gomha et al., 2014).

Antimicrobial Agents

Sah et al. (2014) investigated the synthesis of thiadiazole compounds as antimicrobial agents. These compounds, related to 5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole, exhibited moderate activity against bacterial and fungal strains, indicating their potential in antimicrobial research (Sah et al., 2014).

Photoinduced Molecular Rearrangements

A study by Vivona et al. (1997) on the photochemistry of oxadiazoles in the presence of sulfur nucleophiles led to the synthesis of thiadiazoles. This research underscores the compound's role in photochemical transformations and molecular rearrangement studies (Vivona et al., 1997).

Tautomeric Behavior Study

Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, including thiadiazole compounds. This study is significant for understanding the molecular conformation and pharmaceutical activities of such compounds (Erturk et al., 2016).

properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfonyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S2/c15-11-7-6-10(8-12(11)16)22(19,20)14-13(17-18-21-14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICUJZMVZVTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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